1-Acetyl-3-Aminopyrrolidine
Overview
Description
1-Acetyl-3-Aminopyrrolidine is a chemical compound with the molecular formula C6H12N2O . It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring .
Synthesis Analysis
The synthesis of 1-Acetyl-3-Aminopyrrolidine and its derivatives has been studied in the context of aminopyridines . Aminopyridines are heterocyclic compounds that have been extensively studied due to their interesting biological activities . The efficient procedure for synthesizing different types of aminopyridine derivatives has been discussed in the literature .Molecular Structure Analysis
The molecular structure of 1-Acetyl-3-Aminopyrrolidine consists of a pyrrolidine ring with an acetyl group and an amino group attached .Chemical Reactions Analysis
Pyrrolidine derivatives, including 1-Acetyl-3-Aminopyrrolidine, have been shown to possess significant biological activities . For instance, certain pyrrolidine derivatives have been found to inhibit COX-2, an enzyme involved in inflammation and pain .Physical And Chemical Properties Analysis
1-Acetyl-3-Aminopyrrolidine has a molecular weight of 128.172 Da . More detailed physical and chemical properties can be found in databases like PubChem and ChemSpider .Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring, a core structure in 1-Acetyl-3-Aminopyrrolidine, is widely utilized in medicinal chemistry. It serves as a versatile scaffold for creating biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This has led to the development of numerous drug candidates with diverse biological profiles.
Treatment of Neurodegenerative Diseases
Pyrrolidine derivatives have been synthesized as potential agents against neurodegenerative diseases like Alzheimer’s. The stereogenicity of the pyrrolidine ring allows for the creation of various stereoisomers, which can bind to enantioselective proteins differently, influencing the biological activity of drug candidates .
Antioxidant and Anti-inflammatory Applications
Pyrrolidine alkaloids, which share a similar core structure with 1-Acetyl-3-Aminopyrrolidine, exhibit significant antioxidant and anti-inflammatory activities. These properties make them valuable in pharmacotherapy for conditions caused by oxidative stress and inflammation .
Antimicrobial and Antifungal Properties
The pyrrolidine scaffold is also known for its antimicrobial and antifungal effects. This makes it a promising candidate for developing new treatments against various bacterial and fungal infections .
Cancer Treatment
Pyrrolidine derivatives have shown promise in anticancer therapy. Their ability to interfere with cancer cell proliferation and survival pathways makes them potential candidates for drug development in oncology .
Organ Protective Effects
Some pyrrolidine alkaloids are known for their organ-protective effects. This characteristic is beneficial in designing drugs that can prevent or mitigate damage to organs, particularly in the context of chronic diseases .
Neuropharmacological Activities
Pyrrolidine-based compounds have been explored for their neuropharmacological activities, including their potential to treat various neurological disorders. Their interaction with neural pathways and receptors can be harnessed to develop new neurotherapeutic agents .
Asymmetric Synthesis of Organocatalysts
1-Acetyl-3-Aminopyrrolidine can be used in the asymmetric synthesis of pyrrolidine-based organocatalysts. These catalysts are crucial in producing enantiomerically pure compounds, which are important in pharmaceuticals and fine chemicals .
Mechanism of Action
Target of Action
1-Acetyl-3-Aminopyrrolidine is a derivative of pyrrolidine alkaloids . Pyrrolidine alkaloids have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets . .
Mode of Action
It is known that pyrrolidine alkaloids can interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, and modulating cellular pathways . The specific interactions of 1-Acetyl-3-Aminopyrrolidine with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Pyrrolidine alkaloids have been shown to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and neurological disorders . The specific pathways affected by 1-Acetyl-3-Aminopyrrolidine would depend on its targets and mode of action.
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly influence its bioavailability and therapeutic efficacy
Result of Action
Pyrrolidine alkaloids have been shown to have a variety of effects at the molecular and cellular level, including antioxidant, anti-inflammatory, and anticancer effects . The specific effects of 1-Acetyl-3-Aminopyrrolidine would depend on its targets and mode of action.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5(9)8-3-2-6(7)4-8/h6H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFVAHXVSVHNQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458968 | |
Record name | 1-Acetyl-3-Aminopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-3-Aminopyrrolidine | |
CAS RN |
833483-45-7 | |
Record name | 1-Acetyl-3-Aminopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-aminopyrrolidin-1-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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